Tartrate de lasofoxifène

Vue d'ensemble

Description

Le lasofoxifène (tartrate) est un modulateur sélectif des récepteurs aux œstrogènes (SERM) non stéroïdien principalement utilisé pour la prévention et le traitement de l'ostéoporose et de l'atrophie vaginale chez les femmes ménopausées . Il a également montré des résultats prometteurs dans la réduction de l'incidence du cancer du sein positif aux récepteurs aux œstrogènes . Le lasofoxifène est commercialisé sous le nom de marque Fablyn et a été développé grâce à une collaboration entre Pfizer et Ligand Pharmaceuticals .

Mécanisme D'action

Target of Action

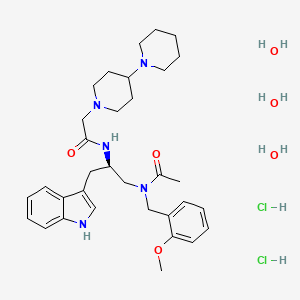

Lasofoxifene tartrate is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . These estrogen receptors are found in various tissues throughout the body, including bone, breast, and uterine tissues .

Mode of Action

Lasofoxifene tartrate interacts with its targets, the estrogen receptors, by mimicking or blocking the effects of estrogen depending on the target tissue . It exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess estrogen receptors, such as bone, uterus, breast, blood vessels, and liver .

Biochemical Pathways

Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen. This leads to a reduction in the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, and stimulation of osteoblast (the bone-forming cells) activity .

Pharmacokinetics

It is known that lasofoxifene has greatly improved oral bioavailability relative to tamoxifen and raloxifene, which may also be involved in its greater potency .

Result of Action

The primary result of Lasofoxifene tartrate’s action is its anti-osteoporotic function. It is marketed for the prevention and treatment of osteoporosis and for the treatment of vaginal atrophy . It also inhibits primary tumor growth and metastases . In postmenopausal women with osteoporosis, Lasofoxifene at a dose of 0.5 mg per day was associated with reduced risks of nonvertebral and vertebral fractures, ER-positive breast cancer, coronary heart disease, and stroke but an increased risk of venous thromboembolic events .

Applications De Recherche Scientifique

Lasofoxifene has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women . It has also shown significant promise in reducing the incidence of estrogen receptor-positive breast cancer . In scientific research, lasofoxifene is used to study the effects of selective estrogen receptor modulators on various tissues and to explore its potential in treating other conditions such as breast cancer .

Analyse Biochimique

Biochemical Properties

Lasofoxifene tartrate interacts with estrogen receptors, exhibiting both significant estrogenic and antiestrogenic activity both in vitro and in vivo . It targets any tissues that possess estrogen receptors, such as bone, uterus, breast, blood vessels, and liver .

Cellular Effects

Lasofoxifene tartrate has been shown to have various effects on different types of cells. In postmenopausal women, it reduces bone resorption, bone loss, and low-density lipoprotein (LDL) cholesterol . It also exhibits significant estrogenic and antiestrogenic activity, targeting any tissues that possess estrogen receptors .

Molecular Mechanism

Lasofoxifene tartrate mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen. This reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulating osteoblast (the bone-forming cells) activity, and additional effects on calcium .

Temporal Effects in Laboratory Settings

Its long half-life and bioavailability likely contribute to its observed potent inhibition of primary tumor growth and metastasis .

Dosage Effects in Animal Models

In animal models, Lasofoxifene tartrate has been shown to inhibit primary tumor growth and reduce metastases to the lung and the liver

Metabolic Pathways

Lasofoxifene tartrate undergoes Phase I oxidation via hepatic CYP3A4/CYP3A5 and CYP2D6, which accounts for nearly half of the total metabolism of Lasofoxifene tartrate. Phase II conjugation reactions include glucuronidation and sulfation .

Transport and Distribution

Lasofoxifene tartrate is highly bound to plasma proteins (>99%) where it predominantly binds to albumin and α1-acid glycoprotein . This suggests that it may be transported and distributed within cells and tissues via these proteins.

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with estrogen receptors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du lasofoxifène implique plusieurs étapes clés, en commençant par la préparation du composé intermédiaire 1-(2-[4-(6-méthoxy-3,4-dihydronaphtalèn-1-yl)phénoxy]éthyl)pyrrolidine . Cet intermédiaire est ensuite soumis à d'autres réactions pour produire le lasofoxifène. Le processus comprend l'utilisation de solvants tels que l'éthanol et implique des étapes de purification pour obtenir la forme cristalline finale du tartrate de lasofoxifène .

Méthodes de production industrielle : La production industrielle du this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le lasofoxifène subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour son métabolisme et sa biodisponibilité .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le lasofoxifène comprennent des agents oxydants, des agents réducteurs et des solvants tels que l'éthanol . Les conditions de ces réactions sont soigneusement contrôlées pour garantir le résultat souhaité.

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant le lasofoxifène comprennent ses métabolites, qui sont produits par oxydation de phase I via des enzymes hépatiques et des réactions de conjugaison de phase II telles que la glucuronidation et la sulfatation .

Applications de la recherche scientifique

Le lasofoxifène a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour la prévention et le traitement de l'ostéoporose et de l'atrophie vaginale chez les femmes ménopausées . Il a également montré une promesse significative dans la réduction de l'incidence du cancer du sein positif aux récepteurs aux œstrogènes . En recherche scientifique, le lasofoxifène est utilisé pour étudier les effets des modulateurs sélectifs des récepteurs aux œstrogènes sur divers tissus et pour explorer son potentiel dans le traitement d'autres affections telles que le cancer du sein .

Mécanisme d'action

Le lasofoxifène exerce ses effets en se liant sélectivement aux récepteurs aux œstrogènes (ERα et ERβ) avec une forte affinité . Il imite les effets positifs des œstrogènes sur l'os en réduisant la production et la durée de vie des ostéoclastes, en stimulant l'activité des ostéoblastes et en modifiant le système ligand NF-kappaB (RANKL) / RANK / ostéoprotégérine . Cela se traduit par une réduction de la résorption osseuse et une augmentation de la formation osseuse. De plus, le lasofoxifène a des effets anti-œstrogéniques sur les tissus mammaires, ce qui contribue à sa capacité à réduire l'incidence du cancer du sein positif aux récepteurs aux œstrogènes .

Comparaison Avec Des Composés Similaires

Le lasofoxifène est comparé à d'autres modulateurs sélectifs des récepteurs aux œstrogènes tels que le tamoxifène et le raloxifène . Bien que les trois composés se lient aux récepteurs aux œstrogènes, le lasofoxifène a une affinité plus élevée pour ces récepteurs et présente une plus grande puissance . Il a également une meilleure biodisponibilité orale par rapport au tamoxifène et au raloxifène . Les propriétés uniques du lasofoxifène en font un candidat prometteur pour le traitement de l'ostéoporose et du cancer du sein.

Liste des composés similaires :- Tamoxifène

- Raloxifène

- Bazedoxifène

Le lasofoxifène se distingue par sa plus grande affinité pour les récepteurs, sa puissance accrue et sa meilleure biodisponibilité .

Propriétés

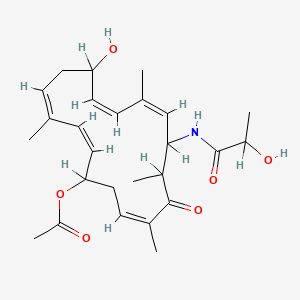

IUPAC Name |

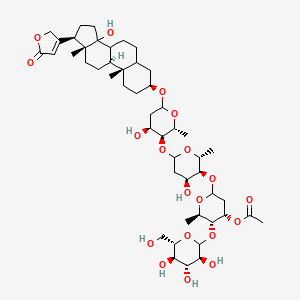

(2S,3S)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)/t26-,28+;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEHJXCWEVNEDZ-LUDNRVPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940655 | |

| Record name | 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190791-29-8 | |

| Record name | Lasofoxifene tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190791-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasofoxifene tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190791298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 190791-29-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LASOFOXIFENE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85X09V2GSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

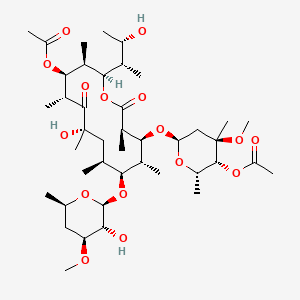

![[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-2-methyl-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-12,14,16-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1674452.png)

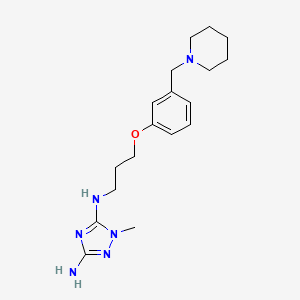

![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)